molecular formula C6H4ClF2NO2S B1422599 6-Chloro-2,3-difluorobenzenesulfonamide CAS No. 1208077-20-6

6-Chloro-2,3-difluorobenzenesulfonamide

Cat. No. B1422599
M. Wt: 227.62 g/mol
InChI Key: LSAZCHPZKNTWOE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4ClF2NO2S . It is a type of fluorinated benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3-difluorobenzenesulfonamide consists of a benzene ring substituted with chlorine and fluorine atoms, and a sulfonamide group . The average mass of the molecule is 227.616 Da .


Physical And Chemical Properties Analysis

The molecular formula of 6-Chloro-2,3-difluorobenzenesulfonamide is C6H4ClF2NO2S, and its molecular weight is 227.62 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Pharmacologically Active Decorated Six-Membered Diazines

    • Field : Medicinal Chemistry
    • Application : 6-Chloro-2,3-difluorobenzenesulfonamide is used in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications .
    • Method : The first step in the synthesis of these compounds involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine .
    • Results : These compounds are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Fluorinated Building Blocks

    • Field : Organic Chemistry
    • Application : 6-Chloro-2,3-difluorobenzenesulfonamide is a fluorinated benzenesulfonamide that can be used as a building block in organic synthesis .
    • Method : It can be prepared by reacting 2,6-difluorobenzenesulfonyl chloride with 29% ammonium hydroxide .
    • Results : It forms complexes with human carbonic anhydrase II (HCA). X-ray crystal structure of these complexes have been studied .
  • Synthesis of Benzoxathiazocine 1,1-dioxides Core Scaffolds
    • Field : Organic Chemistry
    • Application : 2,6-Difluorobenzenesulfonyl chloride, which can be prepared from 6-Chloro-2,3-difluorobenzenesulfonamide, may be used in the synthesis of benzoxathiazocine 1,1-dioxides core scaffolds .
    • Method : The synthesis involves reacting difluorophenyllithium with sulfuryl chloride .
    • Results : The resulting benzoxathiazocine 1,1-dioxides core scaffolds can be used in various applications in organic chemistry .
  • Synthesis of Benzoxathiazocine 1,1-dioxides Core Scaffolds
    • Field : Organic Chemistry
    • Application : 2,6-Difluorobenzenesulfonyl chloride, which can be prepared from 6-Chloro-2,3-difluorobenzenesulfonamide, may be used in the synthesis of benzoxathiazocine 1,1-dioxides core scaffolds .
    • Method : The synthesis involves reacting difluorophenyllithium with sulfuryl chloride .
    • Results : The resulting benzoxathiazocine 1,1-dioxides core scaffolds can be used in various applications in organic chemistry .

properties

IUPAC Name

6-chloro-2,3-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)5(9)6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAZCHPZKNTWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280707
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluorobenzenesulfonamide

CAS RN

1208077-20-6
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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